molecular formula C16H22N6O2 B2582665 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903461-05-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2582665
CAS No.: 1903461-05-1
M. Wt: 330.392
InChI Key: IBLWRLDJAWRUOS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a morpholine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing their activity. The morpholine and pyrimidine rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-9-13(2)22(20-12)4-3-17-16(23)14-10-15(19-11-18-14)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLWRLDJAWRUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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